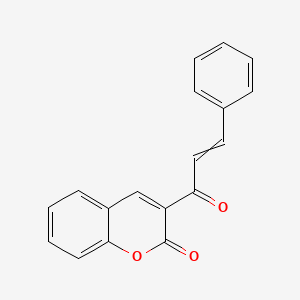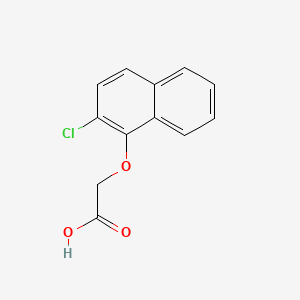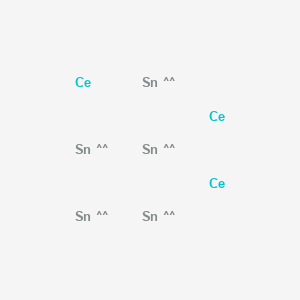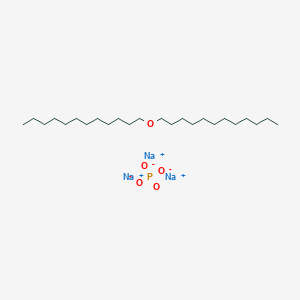
Trisodium;1-dodecoxydodecane;phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;1-dodecoxydodecane;phosphate typically involves the reaction of dodecyl alcohol with phosphorus pentoxide, followed by neutralization with sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where dodecyl alcohol is reacted with phosphorus pentoxide under controlled conditions. The resulting product is then neutralized with sodium hydroxide to obtain the final compound. The process is optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Trisodium;1-dodecoxydodecane;phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphates, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Trisodium;1-dodecoxydodecane;phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in biological research for cell lysis and protein extraction.
Medicine: It is used in pharmaceutical formulations as an emulsifier and stabilizer.
Mechanism of Action
The mechanism of action of trisodium;1-dodecoxydodecane;phosphate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets include cell membranes and proteins, where it disrupts lipid bilayers and facilitates the extraction of membrane-bound proteins .
Comparison with Similar Compounds
Similar Compounds
Trisodium phosphate (TSP): Na3PO4, commonly used as a cleaning agent and food additive.
Sodium lauryl sulfate (SLS): C12H25NaO4S, widely used as a surfactant in detergents and personal care products.
Uniqueness
Trisodium;1-dodecoxydodecane;phosphate is unique due to its specific molecular structure, which provides distinct surfactant properties compared to other similar compounds. Its ability to form stable emulsions and micelles makes it particularly valuable in various industrial and scientific applications .
Properties
CAS No. |
76930-25-1 |
|---|---|
Molecular Formula |
C24H50Na3O5P |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
trisodium;1-dodecoxydodecane;phosphate |
InChI |
InChI=1S/C24H50O.3Na.H3O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2;;;;1-5(2,3)4/h3-24H2,1-2H3;;;;(H3,1,2,3,4)/q;3*+1;/p-3 |
InChI Key |
XFHHCPRMDXAWDO-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCOCCCCCCCCCCCC.[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



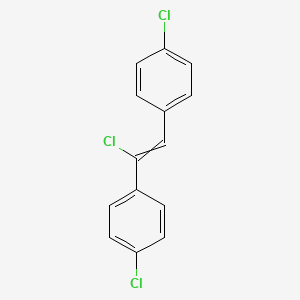
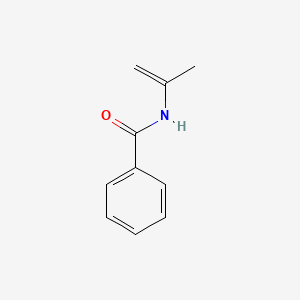
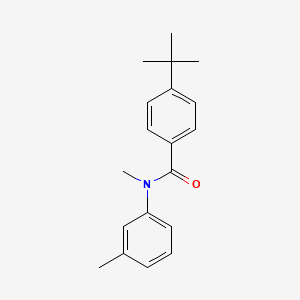
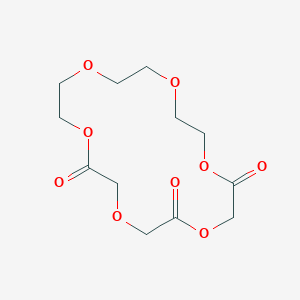
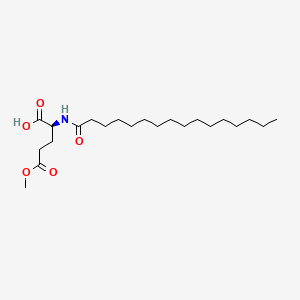
![7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine](/img/structure/B14440042.png)

![Methyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14440047.png)
